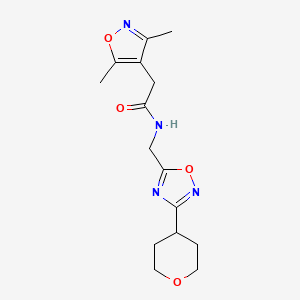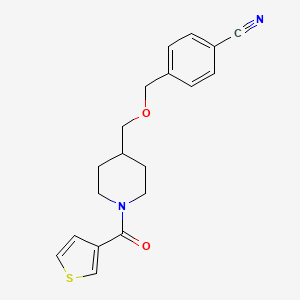
4-(((1-(Thiophene-3-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(((1-(Thiophene-3-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also includes a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .
Molecular Structure Analysis
The molecule contains a piperidine ring, a thiophene ring, and a benzonitrile group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . Thiophene is a five-membered aromatic ring with one sulfur atom . Benzonitrile is a benzene ring attached to a nitrile group.Applications De Recherche Scientifique
Anti-Inflammatory Applications
Thiophene derivatives have been reported to exhibit significant anti-inflammatory properties. The thiophene moiety within the compound can be leveraged to synthesize drugs that target inflammatory pathways, potentially leading to new treatments for conditions like arthritis or inflammatory bowel disease .
Antipsychotic Potential
Compounds containing thiophene have been used to develop antipsychotic medication. The structure of “4-(((1-(Thiophene-3-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile” suggests it could be a precursor in the synthesis of novel antipsychotic drugs that might offer better efficacy or reduced side effects compared to current treatments .
Anti-Arrhythmic Effects
Thiophene compounds have shown promise in the treatment of cardiac arrhythmias. This compound could be investigated for its potential use in creating safer and more effective anti-arrhythmic medications .
Antifungal and Antimicrobial Activity
The thiophene core is known to contribute to antifungal and antimicrobial activity. Research into the specific applications of this compound could lead to the development of new antifungal agents or antibiotics, especially in the face of rising antibiotic resistance .
Kinase Inhibition
Kinases are enzymes that play a crucial role in various diseases, including cancer. Thiophene derivatives have been utilized to create kinase inhibitors. This compound, with its unique structure, may be a candidate for the development of new kinase inhibitors with potential applications in cancer therapy .
Anti-Anxiety and Anti-Depressant Uses
The structural complexity of “4-(((1-(Thiophene-3-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile” might be harnessed to explore its use in treating anxiety and depression, expanding the therapeutic options available for these common mental health conditions .
Material Science Applications
Beyond medicinal chemistry, thiophene and its derivatives are also important in material science. This compound could be investigated for its electrical conductivity properties, making it a potential material for use in organic semiconductors or other electronic applications .
Drug Discovery and Combinatorial Chemistry
Lastly, the thiophene moiety is a key component in combinatorial chemistry, which is used extensively in drug discovery. This compound could be part of a library of molecules screened for a variety of biological activities, accelerating the discovery of new drugs .
Orientations Futures
Propriétés
IUPAC Name |
4-[[1-(thiophene-3-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c20-11-15-1-3-16(4-2-15)12-23-13-17-5-8-21(9-6-17)19(22)18-7-10-24-14-18/h1-4,7,10,14,17H,5-6,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVBPMGGOKCKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((1-(Thiophene-3-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate](/img/structure/B2980174.png)
![5-[(3-Chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2980175.png)
![1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2980176.png)
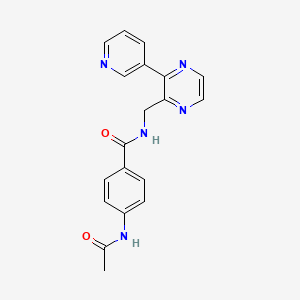
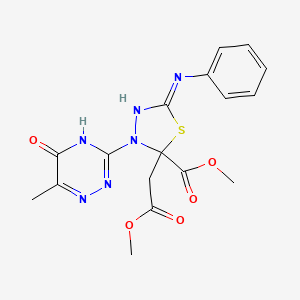

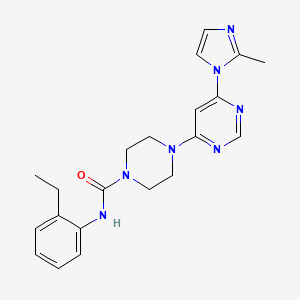
![N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2980181.png)
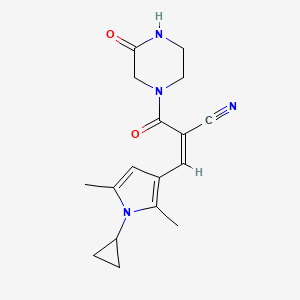
![(Z)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2980183.png)

![(E)-N-[3-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2980186.png)
